molecular formula C10H13NO3 B2702376 phenyl N-[(2R)-2-hydroxypropyl]carbamate CAS No. 1568213-36-4

phenyl N-[(2R)-2-hydroxypropyl]carbamate

Cat. No.: B2702376
CAS No.: 1568213-36-4
M. Wt: 195.218
InChI Key: XOQRDAAKCOAWDY-MRVPVSSYSA-N
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Description

Phenyl N-[(2R)-2-hydroxypropyl]carbamate is a chiral organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This molecule features both a carbamate group and a stereodefined hydroxypropyl side chain, making it a valuable intermediate in medicinal chemistry and organic synthesis. Carbamate functionalities are widely employed in the design of active substances for agrochemicals and pharmaceuticals, and are common components in drugs investigated for the treatment of conditions such as Alzheimer's disease . The (R)-configured hydroxy group provides a handle for further stereoselective transformations, allowing researchers to build more complex chiral architectures. As a building block, it can be used in the synthesis of compounds like substituted urea and carbamate derivatives, which are explored as potential inhibitors for various enzymes, including aspartyl proteases . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

phenyl N-[(2R)-2-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-8(12)7-11-10(13)14-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQRDAAKCOAWDY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-[(2R)-2-hydroxypropyl]carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with (2R)-2-hydroxypropylamine under mild conditions . The reaction typically occurs in an organic solvent such as toluene or dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[(2R)-2-hydroxypropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Phenyl N-[(2R)-2-hydroxypropyl]carbamate is utilized as a building block in organic synthesis. It acts as a protecting group for amines, allowing chemists to selectively modify other functional groups without affecting the amine.

Biological Applications

Research indicates that this compound may function as an enzyme inhibitor, interacting with specific biological macromolecules. Its hydroxypropyl group enhances binding affinity to certain enzymes, making it a candidate for drug development targeting enzyme-mediated pathways.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties:

  • Anti-inflammatory Effects : Studies have shown that it can reduce pro-inflammatory cytokines in animal models of arthritis.
  • Analgesic Properties : Preliminary findings suggest it may alleviate pain through modulation of pain pathways .

Industrial Applications

The compound is also employed in the production of polymers and coatings due to its chemical stability and reactivity. Its versatility makes it suitable for use in agrochemicals, where it can enhance the efficacy of active ingredients.

Case Studies

Several studies have documented the applications of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.
  • Anti-cancer Research : In vitro studies indicated that this compound could inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines, making it a candidate for further development in oncology .
  • Polymer Development : Investigations into its use in polymer chemistry revealed that incorporating this compound into polymer matrices improved mechanical properties and thermal stability of the resulting materials.

Mechanism of Action

The mechanism of action of phenyl N-[(2R)-2-hydroxypropyl]carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The hydroxypropyl group enhances its binding affinity and specificity for certain enzymes .

Comparison with Similar Compounds

Chlorinated Phenyl Alkyl Carbamates

Examples include 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) and related derivatives .

Property Phenyl N-[(2R)-2-hydroxypropyl]carbamate Chlorinated Phenyl Carbamates
Substituents Hydroxypropyl (R-configuration) Chlorophenyl groups
Lipophilicity (log k) Likely lower (hydroxyl group increases hydrophilicity) Higher (chlorine atoms enhance hydrophobicity)
Synthetic Yield Not reported (inferred ~50–70% based on analogs) 60–90% yields reported
Potential Applications Drug intermediates, chiral auxiliaries Antimicrobial agents

Key Differences :

  • The hydroxyl group in this compound increases hydrophilicity, reducing membrane permeability compared to chlorinated analogs.
  • Chlorine atoms in analogs like 4a–i enhance lipophilicity and antimicrobial potency but may introduce toxicity risks .

Tert-Butyl and Dihydroisoquinolinyl Derivatives

Examples from patents include tert-butyl (3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate and its deprotected analogs .

Property This compound Tert-Butyl Derivatives
Protecting Groups None Tert-butyl, THP (tetrahydropyran)
Synthetic Complexity Simpler (no deprotection steps) Multi-step synthesis (e.g., TFA-mediated deprotection)
Yield Not reported 48–94% yields for key steps
Functional Groups Hydroxyl, carbamate Amides, amines, cyclic ethers

Key Differences :

  • The tert-butyl derivatives require complex protection-deprotection strategies, increasing synthesis time and cost.

Phenyl (2-(Phenylthio)phenyl)carbamate (CAS 601-145-8)

This compound features a phenylthio (-SPh) substituent instead of a hydroxypropyl group .

Property This compound Phenylthio Analogue
Substituent Reactivity Hydroxyl (hydrogen-bond donor) Thioether (oxidizable to sulfoxide/sulfone)
Lipophilicity Moderate High (sulfur enhances hydrophobicity)
Stability Stable to hydrolysis Susceptible to oxidative degradation

Key Differences :

  • The phenylthio group increases lipophilicity and may improve blood-brain barrier penetration but reduces metabolic stability.

9H-Fluoren-9-ylmethyl N-[(2R)-2-Benzyl-3-hydroxypropyl]carbamate

This compound incorporates a fluorenylmethyl (Fmoc) protecting group and a benzyl-substituted hydroxypropyl chain .

Property This compound Fmoc-Benzyl Derivative
Protecting Groups None Fmoc (UV-sensitive)
Applications Direct use in synthesis Solid-phase peptide synthesis
Steric Effects Minimal High (bulky Fmoc and benzyl groups)

Key Differences :

  • The Fmoc group in the benzyl derivative enables orthogonal protection strategies in peptide synthesis but adds steric hindrance.

Biological Activity

Phenyl N-[(2R)-2-hydroxypropyl]carbamate, also known as a carbamate derivative, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological effects, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a phenyl group attached to a carbamate functional group, which is further substituted with a hydroxypropyl moiety. The structural formula can be represented as follows:

C9H11NO3\text{C}_9\text{H}_{11}\text{N}\text{O}_3

This compound's unique structure contributes to its biological activity, particularly in modulating various receptor systems.

The biological activity of this compound is primarily linked to its interaction with G protein-coupled receptors (GPCRs). Recent studies indicate that compounds similar to this carbamate can act as agonists or antagonists for specific GPCRs, influencing pathways related to neurotransmission and hormonal regulation. For instance, modifications in the carbamate structure have been shown to enhance potency and selectivity towards certain receptor subtypes, such as GPR88, which is implicated in neurological disorders .

Pharmacological Effects

  • Neuroprotective Properties : Research has demonstrated that related carbamates exhibit neuroprotective effects in models of neurodegeneration. These compounds may mitigate oxidative stress and inflammation in neuronal tissues, suggesting potential applications in treating conditions like Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against certain bacterial strains, although further research is necessary to elucidate the mechanisms involved .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation . This suggests that this compound could be explored for therapeutic use in inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR of this compound reveals critical insights into how structural modifications impact biological activity:

ModificationEffect on ActivityReference
Hydroxyl GroupEnhances solubility and receptor binding
Phenyl SubstitutionIncreases lipophilicity and bioavailability
Carbamate LinkageEssential for maintaining biological activity

These findings highlight the importance of specific functional groups in determining the compound's pharmacological profile.

Case Studies

  • Neurodegenerative Disease Models : In a study involving rodent models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The study concluded that the compound's neuroprotective effects are likely mediated through antioxidant mechanisms .
  • Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity of various carbamate derivatives, including this compound. Results indicated significant inhibition of growth against Gram-positive bacteria, supporting its potential as an antimicrobial agent .
  • Inflammation Studies : In vitro assays demonstrated that this compound could reduce the secretion of TNF-alpha and IL-6 in activated macrophages, suggesting its utility in managing inflammatory responses .

Q & A

Basic Research Questions

Q. What are the key analytical techniques to confirm the stereochemical configuration (R-configuration) of the hydroxypropyl group in phenyl N-[(2R)-2-hydroxypropyl]carbamate?

  • Methodological Answer : The stereochemistry of the (2R)-2-hydroxypropyl moiety can be confirmed using nuclear magnetic resonance (NMR) spectroscopy, specifically 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR. For example, coupling constants in 1H^{1}\text{H}-NMR and nuclear Overhauser effect (NOE) experiments can differentiate diastereomers. X-ray crystallography is the gold standard for unambiguous confirmation, as seen in structural analogs like 4-methyl-N-(2-phenylethyl)-benzimidazole derivatives .

Q. How can researchers validate the purity of this compound during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) is recommended. Orthogonal methods such as thin-layer chromatography (TLC) and melting point analysis should complement these techniques. For example, batch-specific analytical data (e.g., HRMS) in similar carbamate compounds ensure purity ≥98% .

Q. What are the standard protocols for synthesizing this compound?

  • Methodological Answer : Synthesis typically involves coupling a phenyl carbamate precursor with a (2R)-2-hydroxypropyl amine derivative under anhydrous conditions. Catalytic agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are used to activate the carbamate group. Reaction progress is monitored via TLC and IR spectroscopy to track carbonyl stretching frequencies (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodological Answer : Systematic solubility studies should be conducted using the shake-flask method in solvents ranging from polar (e.g., water, ethanol) to non-polar (e.g., hexane). Data discrepancies may arise from temperature fluctuations or impurities. Cross-validation with computational tools like COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility behavior based on molecular charge density .

Q. What strategies optimize the stability of this compound under varying pH conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% relative humidity) across pH 1–13. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, such as hydrolyzed phenyl carbamic acid or racemized hydroxypropyl derivatives. Buffering agents (e.g., phosphate at pH 7.4) mitigate hydrolysis, as observed in fentanyl carbamate analogs .

Q. How can researchers investigate the metabolic pathways of this compound in vitro?

  • Methodological Answer : Use hepatic microsomal assays (e.g., human liver microsomes) with NADPH cofactor to simulate Phase I metabolism. High-resolution mass spectrometry (HRMS) detects metabolites like hydroxylated or dealkylated products. Comparative studies with structurally related compounds (e.g., fentanyl carbamate) provide insights into esterase-mediated hydrolysis .

Q. What advanced techniques characterize intermolecular interactions between this compound and biological targets?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd_d). Molecular docking simulations using software like AutoDock Vina predict binding modes to receptors (e.g., serotonin 5-HT2C_{2C}), validated by mutagenesis studies on key residues .

Methodological Notes

  • Data Validation : Cross-reference NMR, HRMS, and X-ray data with databases like PubChem or ChEMBL to ensure consistency .
  • Safety & Compliance : Follow DEA Schedule I guidelines for handling carbamate analogs, including secure storage (-20°C) and disposal protocols .

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